2',6'-Dimethyl-3-(3-methoxyphenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2. It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxyphenyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into an aromatic ring. The reaction conditions often include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale production, focusing on reaction time, temperature control, and efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone is utilized in various scientific research fields, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, lacking the dimethyl and methoxyphenyl groups.
3-Methoxypropiophenone: Similar structure but without the dimethyl groups.
2’,6’-Dimethylpropiophenone: Lacks the methoxyphenyl group.
Uniqueness
2’,6’-Dimethyl-3-(3-methoxyphenyl)propiophenone is unique due to the combined presence of dimethyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-14(2)18(13)17(19)11-10-15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFNGLIIDSNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644231 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-80-6 |
Source
|
Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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